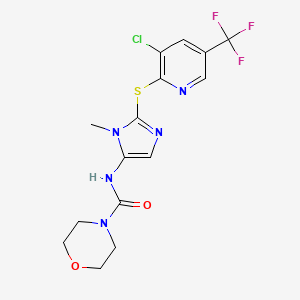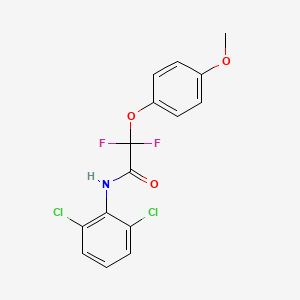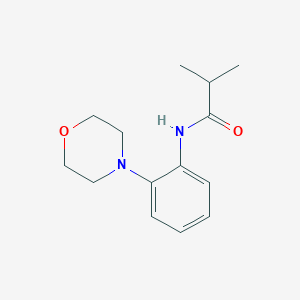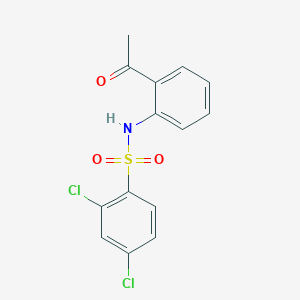
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
説明
科学的研究の応用
Pharmacological Properties and SAR
A study by Matsui et al. (1992) explored the synthesis and pharmacological evaluation of a series of compounds including 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting the key pharmacophoric elements such as a basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety. The steric limitations and optimal configurations of the aromatic moiety were investigated, leading to the identification of compounds with potent activity in inhibiting the Bezold-Jarisch reflex in rats, with some compounds showing oral activity against cisplatin-induced emesis in dogs or ferrets. This study provides insights into the structure-activity relationships (SAR) and pharmacological potential of related compounds (Matsui et al., 1992).
Drug Metabolism and Pharmacokinetics
Another relevant study by Kim et al. (2008) investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor, which has implications for anti-fibrotic therapy and potentially anti-metastatic effects in specific cancer models. The study examined the plasma half-lives, bioavailability, and distribution of the compound in various animal models, identifying significant metabolites and suggesting the potential of this compound as an effective oral anti-fibrotic drug (Kim et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O2S/c1-23-11(22-13(25)24-2-4-26-5-3-24)8-21-14(23)27-12-10(16)6-9(7-20-12)15(17,18)19/h6-8H,2-5H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQPBKQSFVWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(4-chlorophenyl)-2-[(4-chlorophenyl)carbamoylamino]-1H-pyrrole-3-carboxylate](/img/structure/B3122607.png)
![N-hydroxy-N'-[4-methylsulfanyl-6-(1,2,4-triazol-1-ylmethyl)-1,3,5-triazin-2-yl]methanimidamide](/img/structure/B3122614.png)
![Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate](/img/structure/B3122620.png)
![Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate](/img/structure/B3122621.png)
![Ethyl 7-amino-2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3122628.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3122631.png)

![Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3122648.png)


![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide](/img/structure/B3122670.png)


![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)